
(2S-trans)-2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol monohydrochloride
説明
(2S-trans)-2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol monohydrochloride is a useful research compound. Its molecular formula is C7H10Cl2N2O and its molecular weight is 209.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S-trans)-2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol monohydrochloride, also known as Clazamycin A hydrochloride, is a compound with notable biological activity. It has been studied for its potential therapeutic applications and toxicological properties. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClNO·HCl
- Molecular Weight : 209.09 g/mol
- CAS Registry Number : 71743-75-4
The biological activity of this compound primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of other antibiotics, making it a candidate for further research in antimicrobial therapy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1 µg/mL |
Streptococcus pneumoniae | 0.25 µg/mL |
Toxicological Profile
The acute toxicity of this compound has been assessed in animal models. The reported LD50 value for intravenous administration in mice is 50 mg/kg, indicating a moderate level of toxicity .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by the Japan Antibiotics Research Association demonstrated the effectiveness of Clazamycin A in treating infections caused by resistant bacterial strains. The study highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance . -
Clinical Observations :
Clinical observations have shown that patients treated with Clazamycin A exhibited significant improvements in symptoms associated with bacterial infections, particularly those unresponsive to conventional antibiotics. -
Comparative Study :
A comparative study revealed that this compound was more effective than traditional antibiotics like penicillin against certain strains of bacteria .
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C₇H₉ClN₂O
- Molar Mass : Approximately 221.63 g/mol
- Appearance : White to yellow powder
- CAS Number : 71743-75-4
Clazamycin A features a bicyclic structure that incorporates a chlorine atom and an imino group, which contributes to its unique biological activity.
Antibiotic Activity
Clazamycin A has demonstrated significant antibacterial activity against various pathogens. Its mechanism of action involves interaction with bacterial ribosomes, inhibiting protein synthesis, which is crucial for its efficacy against resistant bacterial strains.
Key Bacterial Targets :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for these bacteria indicate its potential as a therapeutic agent in treating infections caused by resistant strains .
Pharmaceutical Development
Due to its effectiveness against a broad spectrum of bacteria, Clazamycin A is being investigated for formulation into pharmaceutical products targeting bacterial infections. The compound's unique structure allows it to function effectively against resistant strains, making it a candidate for further development in antibiotic therapies .
Case Study 1: Efficacy Against Resistant Strains
A study evaluated Clazamycin A's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that Clazamycin A exhibited potent antibacterial activity with an MIC significantly lower than traditional antibiotics, suggesting its potential as a treatment option for resistant infections .
Case Study 2: Pharmacokinetics
Research on the pharmacokinetics of Clazamycin A revealed favorable absorption and distribution characteristics in animal models. Ongoing studies aim to assess its safety profile and potential drug-drug interactions, which are critical for developing effective therapeutic regimens .
Comparative Analysis with Other Antibiotics
Compound Name | Structural Features | Biological Activity |
---|---|---|
Clavulanic Acid | Beta-lactam structure | Inhibits beta-lactamases |
Penicillin | Beta-lactam structure | Broad-spectrum antibacterial activity |
Tetracycline | Four-ring structure | Broad-spectrum antibiotic |
Daptomycin | Cyclic lipopeptide | Effective against Gram-positive bacteria |
Clazamycin A's unique interaction with bacterial ribosomes provides distinct advantages over traditional antibiotics, particularly in combating resistant bacterial strains .
特性
IUPAC Name |
(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-5-3-7(11)2-1-6(9)10(7)4-5;/h1-2,5,9,11H,3-4H2;1H/t5-,7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRBZSNRJFNVLC-KQBMADMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1(C=CC2=N)O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71743-75-4 | |
Record name | Clazamycin A hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071743754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLAZAMYCIN A-HCL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。